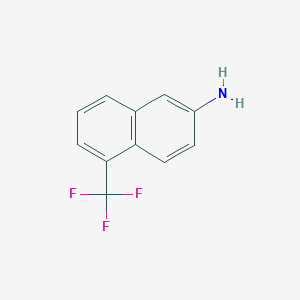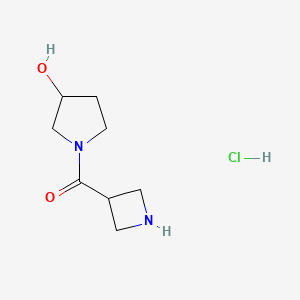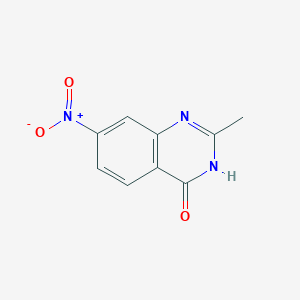![molecular formula C11H16N4 B11894670 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- CAS No. 646056-51-1](/img/structure/B11894670.png)
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyridazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its unique structural characteristics, which make it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridazine derivative with a diazaspiro intermediate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Diazaspiro Compounds: Other diazaspiro compounds with different substituents or ring sizes.
Uniqueness
2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE stands out due to its unique combination of pyridazine and diazaspiro moieties, which confer distinct physicochemical properties. This dual functionality enhances its versatility as a scaffold for drug design and its potential for diverse applications in scientific research.
Properties
CAS No. |
646056-51-1 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-pyridazin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-10(14-13-5-1)15-7-4-11(9-15)3-6-12-8-11/h1-2,5,12H,3-4,6-9H2 |
InChI Key |
CDQZJPGEGLCRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



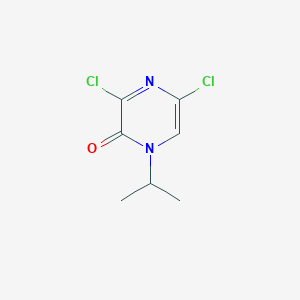
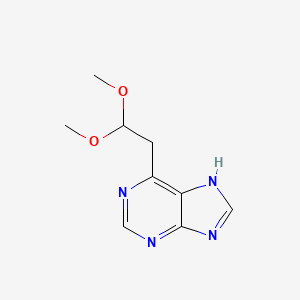
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)
